5-(4-methylbenzyl)-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one

Tautomerism Computational chemistry Pharmacophore definition

This compound is a unique combinatorial pharmacophore combining the thermodynamically favored C2-phenylimino tautomer, N3-phenyl substitution critical for HIV-1 RT potency, and a saturated C5-benzyl group that eliminates Michael-acceptor reactivity found in benzylidene analogs. Deploy as an essential SAR control to decouple core-driven activity from electrophilic off-target effects. Ideal for MDR-refractory anticancer screening given established P-gp substrate independence of the BPT class.

Molecular Formula C23H20N2OS
Molecular Weight 372.5 g/mol
Cat. No. B4059310
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-methylbenzyl)-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one
Molecular FormulaC23H20N2OS
Molecular Weight372.5 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)CC2C(=O)N(C(=NC3=CC=CC=C3)S2)C4=CC=CC=C4
InChIInChI=1S/C23H20N2OS/c1-17-12-14-18(15-13-17)16-21-22(26)25(20-10-6-3-7-11-20)23(27-21)24-19-8-4-2-5-9-19/h2-15,21H,16H2,1H3
InChIKeyHBBRONITQWWMNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-Methylbenzyl)-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one: Core Scaffold and Procurement-Relevant Identity


5-(4-Methylbenzyl)-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one (C₂₃H₂₀N₂OS, MW 372.5 g/mol) is a fully substituted 4-thiazolidinone derivative bearing three distinct aromatic domains: an N3-phenyl group, a C2-phenylimino moiety, and a saturated C5-(4-methylbenzyl) substituent. The compound belongs to the 2-iminothiazolidin-4-one pharmacophore class, which has established precedence in anticancer [1], antiviral [2], and antimicrobial [3] research programs. Its structure is cataloged under NSC 724827 within the NCI Developmental Therapeutics Program screening collection, indicating prior evaluation interest by the National Cancer Institute [4]. Unlike the more extensively studied 5-benzylidene analogs (BPT series), the saturated C5-benzyl linkage eliminates the exocyclic double bond, altering both conformational flexibility and electronic conjugation across the thiazolidinone ring system.

Why 5-(4-Methylbenzyl)-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one Cannot Be Replaced by Generic Thiazolidinone Analogs


Within the 4-thiazolidinone class, three structural variables independently control biological target engagement: the C2 tautomeric state (phenylimino vs. phenylamino), the N3 substitution pattern, and the C5 hybridization (saturated benzyl vs. conjugated benzylidene). DFT calculations on 2-(4-substituted-phenylimino)thiazolidin-4-ones confirm that the phenylimino tautomer is thermodynamically favored over the phenylamino form (quantified ΔG differences), meaning that compounds lacking the C2-imino configuration populate a different tautomeric ground state and thus present a distinct hydrogen-bonding pharmacophore to biological targets [1]. The N3-phenyl substituent is not a passive structural element: SAR studies on thiazolidin-4-ones as HIV-1 reverse transcriptase inhibitors demonstrate that N3 lipophilic bulk directly modulates inhibitory potency, with N3-unsubstituted analogs showing sharply reduced activity [2]. Finally, the saturated C5-(4-methylbenzyl) group—as opposed to the planar, conjugated C5-benzylidene found in BPT-series compounds—removes the extended π-system present in MMPT and DBPT, altering both molecular planarity (confirmed by X-ray crystallography of related 5-benzylidene analogs showing dihedral angles of 5–17° between the benzylidene phenyl and thiazolidinone planes [3]) and susceptibility to nucleophilic attack at the exocyclic position. These three features are combinatorially unique; no single in-class analog simultaneously presents the phenylimino tautomer, N3-phenyl substitution, and saturated C5-benzyl geometry.

Quantitative Differentiation Evidence: 5-(4-Methylbenzyl)-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one vs. Closest Comparators


Tautomeric Ground-State Preference: Phenylimino vs. Phenylamino Form Confirmed by DFT

The C2 substituent of 5-(4-methylbenzyl)-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one exists as the phenylimino tautomer rather than the phenylamino tautomer. DFT/B3LYP calculations on the 2-(4-substituted-phenylimino)thiazolidin-4-one series demonstrate that the phenylimino form is thermodynamically more stable than the phenylamino form, with calculated equilibrium parameters (ΔH, ΔG, and Keq) that quantitatively favor the imino tautomer [1]. This is not a trivial distinction: the phenylimino tautomer presents a C=N hydrogen-bond acceptor geometry, whereas the phenylamino tautomer presents an N–H donor, creating fundamentally different pharmacophore maps. The prototypical BPT analog MMPT (5-(4-methylbenzylidene)-2-phenylamino-1,3-thiazolidin-4-one) exists predominantly in the phenylamino form and therefore engages biological targets through a distinct hydrogen-bonding pattern despite sharing the 4-methylbenzyl and thiazolidinone core [2].

Tautomerism Computational chemistry Pharmacophore definition

C5 Hybridization State: Saturated 5-(4-Methylbenzyl) vs. Conjugated 5-Benzylidene in BPT Analogs

The target compound carries a fully saturated C5-(4-methylbenzyl) group (sp³ CH₂ linker), distinguishing it from the vast majority of biologically characterized thiazolidinone analogs in the BPT series, which uniformly feature an sp² 5-benzylidene (C=CH–Ar) exocyclic double bond. X-ray crystallographic data for the closely related 5-benzylidene-3-phenyl-2-phenylimino-1,3-thiazolidin-4-one (C₂₂H₁₆N₂OS) reveals that the benzylidene phenyl group is not coplanar with the thiazolidinone ring but adopts dihedral angles of 5.01° and 17.41° in the two crystallographically independent molecules [1]. The saturated 5-benzyl analog lacks this extended conjugation entirely, resulting in (i) greater conformational flexibility at C5, (ii) loss of the Michael-acceptor character associated with the α,β-unsaturated carbonyl system of 5-benzylidene analogs, and (iii) altered UV absorption and redox properties. The 5-benzylidene compounds MMPT and DBPT induce apoptosis in cancer cells partly through mechanisms that may involve the electrophilic benzylidene moiety [2]; the saturated 5-benzyl compound eliminates this reactive center and is expected to exhibit a distinct toxicity and off-target profile.

Molecular planarity Conjugation Chemical stability

Anticancer Cytotoxicity: Chalcone-Derived 2-Phenylimino-3-phenylthiazolidin-4-one Core Demonstrates Cell-Line-Selective Activity with Quantified IC₅₀ Values

The 2-phenylimino-3-phenylthiazolidin-4-one core—which constitutes the scaffold of the target compound—has been validated as a productive template for cytotoxic chalcone analog design. Eleven chalcone analogs built on this core were synthesized and tested for cytotoxicity against murine B16 melanoma and L1210 leukemia cells. Compound 3j (bearing 2-chloro-5-bromo substitution on the chalcone phenyl ring) exhibited IC₅₀ values of 57 µM against murine B16 cells and 12 µM against human MDA-MB-435 melanoma cells, with negligible effects on microtubule integrity in A10 cells at 30 µM [1]. Single-crystal X-ray analysis confirmed the Z-geometry about the alkene bond in these analogs, providing a structural baseline for further SAR exploration [1]. The target compound, with its saturated C5-(4-methylbenzyl) group, represents a non-chalcone analog of this core scaffold and may serve as a reduced-electrophilicity comparator for structure–activity relationship studies aimed at decoupling cytotoxicity from Michael-acceptor reactivity.

Cytotoxicity Melanoma Tubulin Chalcone analogs

Antibacterial Activity of 2-(4-Substituted-Phenylimino)thiazolidin-4-one Series: Quantified Percent Inhibition Against E. coli and S. aureus

A congeneric series of 2-(4-substituted-phenylimino)thiazolidin-4-ones was evaluated for antibacterial activity against Escherichia coli and Staphylococcus aureus. The most active derivative, 2-(chlorophenyl-imino)thiazolidin-4-one, achieved 88.46% inhibition against E. coli and 91.66% inhibition against S. aureus, with antioxidant activity of 81.8% inhibition in the ABTS assay [1]. While the target compound was not directly included in this screen, it shares the identical 2-phenylimino-4-thiazolidinone core and tautomeric state, and differs at N3 (phenyl vs. H) and C5 (4-methylbenzyl vs. H). The N3-phenyl substitution is expected to increase lipophilicity and may enhance membrane penetration relative to the N3-unsubstituted analogs tested, a hypothesis consistent with general SAR trends observed across thiazolidinone antibacterial series [1]. Direct head-to-head comparison data for the target compound against this series are not currently published.

Antibacterial Gram-positive Gram-negative Drug resistance

HIV-1 Reverse Transcriptase Inhibition: N3-Phenyl Thiazolidin-4-ones Achieve Sub-Micromolar IC₅₀ Values

Thiazolidin-4-one derivatives bearing N3-aryl substitution have been identified as non-nucleoside inhibitors of HIV-1 reverse transcriptase (RT). In a systematic evaluation, seven compounds from this chemotype demonstrated IC₅₀ values significantly lower than the reference drug nevirapine (IC₅₀ = 0.3 µM), with the most potent analogs achieving IC₅₀ values in the nanomolar range [1]. BindingDB data for a closely related N3-phenyl-2-phenylimino-thiazolidin-4-one derivative (ChEMBL2092834) records an IC₅₀ of 70 nM against HIV-1 RT [2]. SAR analysis from CoMFA/CoMSIA studies indicates that hydrophobic substituents at both the C2-phenyl and N3-phenyl positions are critical for RT inhibitory potency [3]. The target compound, incorporating N3-phenyl and C2-phenylimino groups, contains both pharmacophoric elements identified as essential by these models. Importantly, the HIV-1 RT inhibitory activity is dependent on N3 substitution: N3-unsubstituted analogs show markedly reduced potency, providing a direct differentiation basis for prioritizing N3-phenyl-containing derivatives [3].

HIV-1 Reverse transcriptase Non-nucleoside inhibitor Drug resistance

P-Glycoprotein Substrate Independence: Thiazolidinone BPT Analogs Circumvent MDR1-Mediated Drug Efflux

A critical liability of many anticancer agents is their recognition as substrates by P-glycoprotein (P-gp/MDR1), leading to efflux-mediated resistance. Cell uptake studies on BPT-series thiazolidinone analogs demonstrated that compounds capable of inducing cell killing in paclitaxel-resistant and vinorelbine-resistant human lung cancer cells were efficiently taken up despite high levels of P-gp expression, confirming that thiazolidinone analogs are not P-gp substrates [1]. This property was conserved across multiple active analogs in the series and was independent of P-gp status. While these data were generated specifically on 5-benzylidene BPT analogs (including MMPT and DBPT), the lack of P-gp recognition is attributed to the thiazolidinone core scaffold rather than the C5 substituent, suggesting that the target compound—which shares this core—may retain this favorable efflux profile. This is a class-level inference requiring direct experimental confirmation for the saturated 5-benzyl derivative.

Multidrug resistance P-glycoprotein MDR1 Refractory cancer

High-Priority Application Scenarios for 5-(4-Methylbenzyl)-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one Based on Evidence


Anticancer SAR Campaigns Requiring a Non-Electrophilic BPT Comparator

Research groups investigating the BPT (5-benzylidene-2-phenylimino-1,3-thiazolidin-4-one) pharmacophore for anticancer applications can deploy this compound as a control to decouple cytotoxicity arising from the Michael-acceptor benzylidene moiety from effects driven by the thiazolidinone core. The chalcone analog study by Satam et al. [1] provides a directly comparable cytotoxicity benchmark (IC₅₀ = 57 µM B16, 12 µM MDA-MB-435 for compound 3j), enabling clean SAR interpretation when the saturated 5-benzyl compound is tested in parallel.

HIV-1 Reverse Transcriptase Inhibitor Screening with Mandatory N3-Aryl Substitution

Screening programs targeting HIV-1 reverse transcriptase inhibition should prioritize this compound over the N3-unsubstituted analog (CAS 219554-75-3) because SAR data unequivocally establish that N3-aryl substitution is required for RT inhibitory potency, with class-leading analogs achieving IC₅₀ values as low as 70 nM [2]. The N3-phenyl and C2-phenylimino groups present in this compound satisfy both key pharmacophoric requirements identified by CoMFA/CoMSIA modeling [3].

Antimicrobial Susceptibility Testing with Enhanced Lipophilicity for Gram-Negative Penetration

The antibacterial activity demonstrated by the 2-(4-substituted-phenylimino)thiazolidin-4-one congeneric series (up to 91.66% inhibition against S. aureus [4]) supports screening of the target compound against bacterial panels. The N3-phenyl substituent increases calculated lipophilicity (XLogP) relative to the N3-unsubstituted analogs tested, which may improve outer membrane penetration in Gram-negative organisms—a hypothesis testable via comparative MIC determinations against E. coli and P. aeruginosa.

Multidrug-Resistant Cancer Model Studies Leveraging P-gp Independence

The established P-glycoprotein substrate independence of BPT-class thiazolidinones [5] makes this compound a rational candidate for testing in P-gp-overexpressing cancer models (e.g., paclitaxel-resistant H460, vinorelbine-resistant H460, or MDR1-transfected cell lines). A positive result would position the saturated 5-benzyl derivative as a scaffold for developing MDR-refractory anticancer leads with reduced off-target electrophilic reactivity compared to benzylidene analogs.

Quote Request

Request a Quote for 5-(4-methylbenzyl)-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.